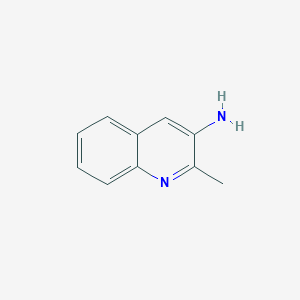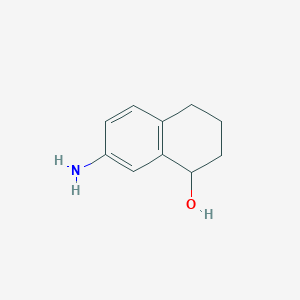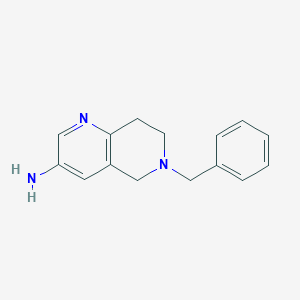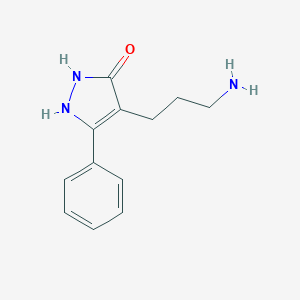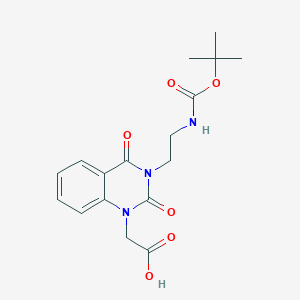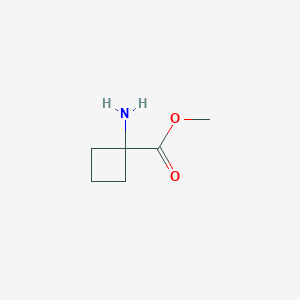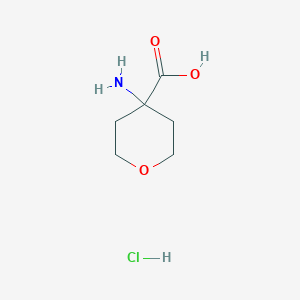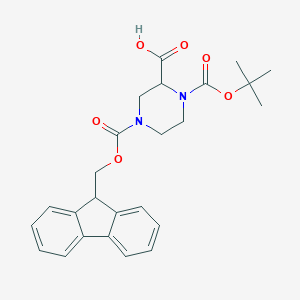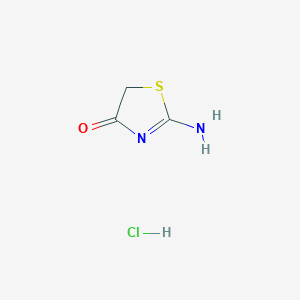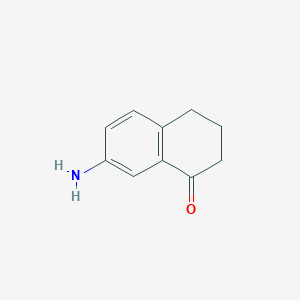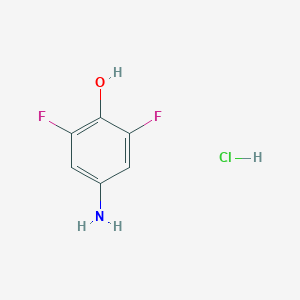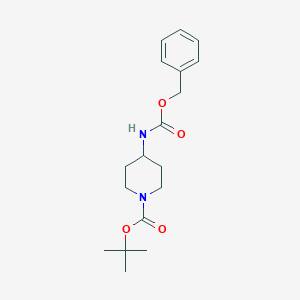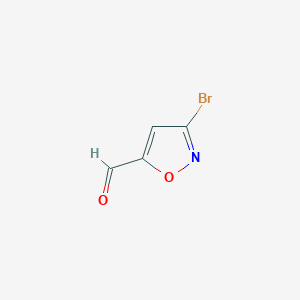![molecular formula C17H22N2O3 B112361 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 252882-60-3](/img/structure/B112361.png)
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is an organic compound with the molecular formula C17H22N2O3 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can be achieved through several methods. One method involves the reaction of 5-bromo-indoline-2-one with N-Boc-diamine . Another method involves the reaction of hydroxyindole with N-Boc-diamine, followed by a reaction with N-bromosuccinimide .
Molecular Structure Analysis
The molecular structure of “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” is characterized by a spirocyclic structure, which consists of a 3H-indole ring and a 4’-piperidine ring connected at a single carbon atom . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .
Chemical Reactions Analysis
As an intermediate in organic synthesis, “1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” can undergo various chemical reactions. For example, it can react with other reagents to form new compounds, or it can be used as a starting material in the synthesis of other complex molecules .
Physical And Chemical Properties Analysis
“1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]” has a molecular weight of 302.37 g/mol . It has a density of 1.2±0.1 g/cm^3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
科学的研究の応用
Synthesis and Templating
A simple and efficient synthetic route for 1'-H-spiro(indoline-3,4'-piperidine) and its derivatives has been developed. These compounds serve as useful templates for synthesizing compounds targeting GPCR (G-protein-coupled receptors), indicating their potential in drug discovery. The process starts with commercially available reagents, and through a five-step procedure, yields the desired compounds efficiently (Xie et al., 2004).
Enantioseparation Techniques
Research has explored the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral penultimate intermediate using reversed phase and normal phase liquid chromatography. The study utilized a new type of polysaccharide stationary phase for this process. This method could be instrumental for quality control during the synthesis of pharmaceutical compounds, ensuring the purity and effectiveness of the final product (Zhou et al., 2010).
Structural Studies and Drug Discovery
A novel scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], has been synthesized for drug discovery purposes. Structural studies reveal that this scaffold presents side chains in a well-defined orientation, which is crucial for the interaction of potential drug molecules with their targets. The Boc protected derivative of this compound is highlighted as a key intermediate for combinatorial synthesis of drug-like molecules (Willand et al., 2004).
Intramolecular Oxidative Coupling
Recent studies have reported the use of guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions involving oxindoles and β-dicarbonyls to produce spiro-coupling products. This process yields spiro[indoline-3,4'-piperidine] compounds, which are fundamental motifs in various biologically active compounds. The method has shown effectiveness in providing the spiro-coupling products in moderate to excellent yields (Sugimoto et al., 2023).
将来の方向性
特性
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCWMVHDBKPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611809 |
Source


|
| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] | |
CAS RN |
252882-60-3 |
Source


|
| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

